molecular formula C7H9N3O2 B555117 Spinacine CAS No. 59981-63-4

Spinacine

Cat. No. B555117
CAS RN: 59981-63-4
M. Wt: 167.17 g/mol
InChI Key: YCFJXOFFQLPCHD-YFKPBYRVSA-N
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Description

Spinacine, also known as (S)-Spinacine, belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .


Synthesis Analysis

A thymine-containing L-spinacine derivative was synthesized in liquid phase by a simple peptide-coupling procedure . The synthesis and aggregation properties of this novel enzymatically resistant nucleoamino acid were investigated by spectroscopy (CD and UV) and laser light scattering . The crystal structures of a synthetic intermediate, Nπ-hydroxymethyl-spinacine, and a spinacine derivative, Nα-methyl-spinaceamine, have been investigated through X-ray diffraction .


Molecular Structure Analysis

The molecular structures and vibrational properties of spinacine in its monomeric and dimeric forms are analyzed and compared to the experimental results derived from the infrared and Raman studies .


Chemical Reactions Analysis

Formaldehyde reacts with amino acids at different rates, forming hydroxymethylated, cyclised, cross-linked, or disproportionated products of varying stabilities . When mammalian cells are exposed to formaldehyde, the levels of the reaction products of formaldehyde with the amino acids cysteine and histidine - timonacic and spinacine - are increased .


Physical And Chemical Properties Analysis

Spinacine has a molecular formula of C7H9N3O2 and a molecular weight of 167.17 g/mol . The molecular structures and vibrational properties of spinacine in its monomeric and dimeric forms have been analyzed .

Scientific Research Applications

Synthesis of Spinacine and its Derivatives

  • Field : Chemical Crystallography
  • Application Summary : Spinacine and its derivatives have been synthesized, providing a chemically and optically pure product with an excellent yield . The crystal structures of a synthetic intermediate, Nπ-hydroxymethyl-spinacine, and a spinacine derivative, Nα-methyl-spinaceamine, have been investigated through X-ray diffraction .
  • Methods and Procedures : The synthesis followed a new pathway, which involved the use of X-ray diffraction to investigate the crystal structures of the synthetic intermediate and the spinacine derivative .
  • Results : The crystal packing was assured by strong O−H−−−O, O−H−−−N, N−H−−−N intermolecular hydrogen bonds and C−H−−−O close contacts .

Isolation from Panax Ginseng

  • Field : Pharmacal Research
  • Application Summary : An alkaloid was isolated from the water-soluble fraction of Panax ginseng roots. It was characterized by spectroscopic data and synthesis as 4,5,6,7-tetrahydroimidazo (4,5-c) pyridine-6-carboxylic acid or spinacine .
  • Methods and Procedures : The isolation process involved the use of spectroscopic data and synthesis .
  • Results : Spinacine was first isolated from the plant kingdom .

Structural Modification of Natural Products

  • Field : Pharmacology
  • Application Summary : Amino acids, including Spinacine, are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
  • Methods and Procedures : This involves the chemical introduction of amino acids into natural products .
  • Results : The modification of natural products with amino acids can lead to improved solubility and activity, and reduced adverse effects .

‘Spin’ in Biomedical Literature

  • Field : Biomedical Research
  • Application Summary : In the scientific literature, ‘spin’ refers to reporting practices that distort the interpretation of results and mislead readers so that results are viewed in a more favorable light . The presence of ‘spin’ in biomedical research can negatively impact the development of further studies, clinical practice, and health policies .
  • Methods and Procedures : This involves the analysis of reporting practices in biomedical research .
  • Results : The nature of ‘spin’ varied according to study design .

properties

IUPAC Name

(6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFJXOFFQLPCHD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1N=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=C1N=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208688
Record name Spinacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spinacine

CAS RN

59981-63-4
Record name (6S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59981-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spinacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059981634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spinacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPINACINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG040ZE63K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
280
Citations
M Remelli, F Pulidori, R Guerrini, V Bertolasi - Journal of chemical …, 1997 - Springer
The natural amino acid L-Spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid) has been synthesized following a new pathway which gives a chemically and …
Number of citations: 10 link.springer.com
P Restani, P Campagner, A Fiecchi, P Resmini… - Food and chemical …, 1988 - Elsevier
… spinacine a standard mixture of amino acids (10-100nmol), containing an authentic spinacine … Under the analytical conditions used the retention time of spinacine was 80 min. [14C]y-…
Number of citations: 26 www.sciencedirect.com
M Remelli, D Trombin, C Conato - Chromatographia, 2002 - Springer
A commercial reversed-phase (RP) C 18 HPLC column has been dynamically coated with the chiral selectorN τ -n-decyl-l-spinacine and then loaded with copper(II) ions. Several …
Number of citations: 19 link.springer.com
YN Han, SY Ryu, BH Han, LK Woo - Archives of Pharmacal Research, 1987 - Springer
… It was characterized by spectroscopic data and synthesis as 4,5,6,7-tetrahydroimidazo(4,5-c) pyridine-6-carboxylic acid or spinacine, which was first isolated from the plant kingdom …
Number of citations: 17 link.springer.com
CL Galli, P Allevi, D Colombo, E Corsini… - Food and chemical …, 1989 - Elsevier
… At autopsy, neither gross nor histological modifications were attributable to treatment with spinacine. In this study the no-effect dose level for spinacine was considered to be 300 mg/kg …
Number of citations: 6 www.sciencedirect.com
L Dymińska - Spectroscopy Letters, 2016 - Taylor & Francis
… , but this work is only concerns investigations on spinacine. [ Citation 12 … of spinacine, to our knowledge, have not been studied yet. In this paper, the fundamental vibrations of spinacine …
Number of citations: 1 www.tandfonline.com
NN Smolyar, MG Abramyants, TI Zavyazkina… - Russian journal of …, 2009 - Springer
… Formerly we described by an example of 4-arylsubstituted spinaceamine and spinacine … , and the 4-aryl-substituted spinacine under the same conditions underwent both aromatization …
Number of citations: 7 link.springer.com
S Fujii, Y Maki, H Kimoto, LA Cohen - Journal of fluorine chemistry, 1987 - Elsevier
… The analogous condensation of histidine with formaldehyde, to give the parent spinacine, … spinacine was isolated from shark liver[71 … derivative of spinacine (a by-product …
Number of citations: 10 www.sciencedirect.com
M Remelli, G Pozzati, C Conato - Journal of Separation Science, 2015 - Wiley Online Library
Increasing attention has been devoted in the last decades to chiral chromatography, principally to high‐performance liquid chromatography techniques using a chiral stationary phase. …
DA Lomov, MG Abramyants, NV Astashkina… - Russian Journal of …, 2014 - Springer
Aromatization of 4-aryl(hetaryl)tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acids and their lithium salts by the action of dimethyl sulfoxide has been revealed for the first time. Heating …
Number of citations: 2 link.springer.com

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